molecular formula C6H14N2O B13523763 3-[(Dimethylamino)methyl]azetidin-3-ol

3-[(Dimethylamino)methyl]azetidin-3-ol

Cat. No.: B13523763
M. Wt: 130.19 g/mol
InChI Key: YECJWPNDHRDXFI-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]azetidin-3-ol is a synthetic compound belonging to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]azetidin-3-ol typically involves the reaction of azetidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Azetidine Formation: Azetidine is synthesized through the cyclization of appropriate precursors, such as 3-chloro-1-propanamine.

    Reaction with Formaldehyde and Dimethylamine: Azetidine is then reacted with formaldehyde and dimethylamine in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(Dimethylamino)methyl]azetidin-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]azetidin-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound of 3-[(Dimethylamino)methyl]azetidin-3-ol.

    3-Chloro-3-methylazetidine: A structurally related compound with different functional groups.

    N-Methylazetidine: Another derivative with a methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-[(dimethylamino)methyl]azetidin-3-ol

InChI

InChI=1S/C6H14N2O/c1-8(2)5-6(9)3-7-4-6/h7,9H,3-5H2,1-2H3

InChI Key

YECJWPNDHRDXFI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1(CNC1)O

Origin of Product

United States

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